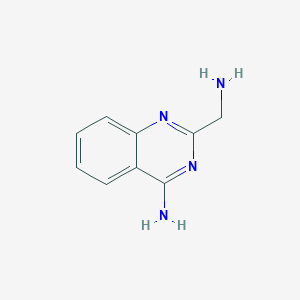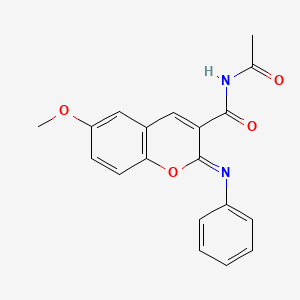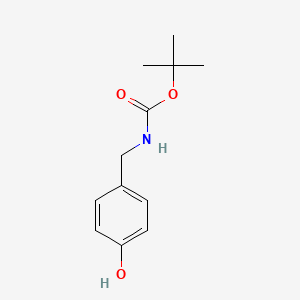
2-(Aminomethyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)quinazolin-4-amine is a chemical compound with the CAS Number: 1861851-83-3 . It belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .
Synthesis Analysis
Quinazolinone and quinazoline derivatives can be synthesized through various methods. One such method involves the condensation of anthranilic acid with excess formamide at 120°C in an open air, known as the Niementowski reaction . Another method involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines .Molecular Structure Analysis
The molecular structure of 2-(Aminomethyl)quinazolin-4-amine is represented by the InChI Code: 1S/C9H10N4/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5,10H2,(H2,11,12,13) and the InChI key is HJMAXGPIXUFHFJ-UHFFFAOYSA-N . The molecular weight of this compound is 174.21 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Aminomethyl)quinazolin-4-amine include a molecular weight of 174.21 . The compound is solid in form .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized as potential Werner (WRN) helicase inhibitors . These compounds exhibited excellent inhibitory activity against different cancer cell lines such as PC3, K562, and HeLa .
Inhibitors of Tubulin Polymerization
N-Aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been found to inhibit tubulin polymerization in leukemia cells . Some of these compounds showed significantly stronger growth inhibitory activity on K562 and HEL cells than the positive controls of paclitaxel and colchicine .
Drug Synthesis
The methodologies for synthesizing 2-(Aminomethyl)quinazolin-4-amine have been applied in the synthesis of various drugs which act on the central nervous system .
Anti-proliferative Activities
Compounds derived from 2-(Aminomethyl)quinazolin-4-amine have been evaluated for their anti-proliferative activities against nine human cancer cell lines .
5. Broad Applications in Biological, Pharmaceutical and Material Fields Quinazolinones, which can be synthesized from 2-(Aminomethyl)quinazolin-4-amine, have broad applications in the biological, pharmaceutical and material fields .
Safety and Hazards
Zukünftige Richtungen
Quinazoline and quinazolinone derivatives have received significant attention due to their wide range of biopharmaceutical activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that 2-(Aminomethyl)quinazolin-4-amine and its derivatives may have potential applications in the field of medicinal chemistry.
Wirkmechanismus
Target of Action
2-(Aminomethyl)quinazolin-4-amine, a derivative of quinazolinone, has been found to exhibit broad-spectrum antimicrobial activity . The primary targets of this compound are bacterial cells, particularly Pseudomonas aeruginosa . This bacterium is known for its role in various infections and its resistance to many antibiotics.
Mode of Action
The compound interacts with its targets by inhibiting biofilm formation, a key survival strategy of Pseudomonas aeruginosa . Biofilms are communities of bacteria that are protected by a self-produced matrix, making them highly resistant to antibiotics. By inhibiting biofilm formation, 2-(Aminomethyl)quinazolin-4-amine disrupts the bacteria’s defenses, making them more susceptible to treatment .
Biochemical Pathways
The compound affects the quorum sensing system of Pseudomonas aeruginosa, a communication system that bacteria use to coordinate behavior . By disrupting this system, the compound prevents the bacteria from forming biofilms and expressing other virulence factors . This includes decreasing cell surface hydrophobicity, which compromises bacterial cell adhesion, and curtailing the production of exopolysaccharides, a major component of the biofilm matrix .
Pharmacokinetics
Modifications to the quinazoline scaffold can impact the compound’s bioavailability, as well as its absorption and distribution in the body .
Result of Action
The result of the compound’s action is a significant reduction in the virulence and survival of Pseudomonas aeruginosa . By inhibiting biofilm formation and other virulence factors, the compound makes the bacteria more susceptible to treatment .
Action Environment
The action of 2-(Aminomethyl)quinazolin-4-amine can be influenced by various environmental factors. For instance, the presence of other microbial species, the pH of the environment, and the availability of nutrients can all impact the efficacy of the compound . Additionally, the compound’s stability could be affected by factors such as temperature and light exposure .
Eigenschaften
IUPAC Name |
2-(aminomethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5,10H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMAXGPIXUFHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)quinazolin-4-amine | |
CAS RN |
1861851-83-3 |
Source


|
| Record name | 2-(aminomethyl)quinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2804970.png)
![3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2804972.png)


![(E)-1-{[(2-chlorophenyl)methyl]carbamoyl}-N-(4-methylphenyl)methanecarbonimidoyl cyanide](/img/structure/B2804978.png)

![3-{[(Chloroacetyl)amino]methyl}benzoic acid](/img/structure/B2804981.png)




![3-(2-pyridyl)-6-[2-(2-pyridyl)ethyl]isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2804989.png)
![1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2804991.png)
